Cyclotheonamide A

Descripción general

Descripción

Métodos De Preparación

La cicloteoanamida A se puede obtener de esponjas marinas del género Theonella . Las rutas de síntesis y las condiciones de reacción para la cicloteoanamida A implican técnicas complejas de síntesis orgánica. Un método implica el uso de la síntesis de péptidos en fase sólida (SPPS) para ensamblar la cadena peptídica, seguida de ciclación para formar la estructura cíclica

Análisis De Reacciones Químicas

La cicloteoanamida A sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la cadena principal del péptido o las cadenas laterales, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales o reemplazar los existentes, mejorando o alterando potencialmente su actividad inhibitoria.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Serine Protease Inhibition : Cyclotheonamide A has been shown to inhibit several serine proteases, including thrombin and trypsin. This inhibition is significant for therapeutic applications, particularly in conditions where serine proteases play a critical role in disease pathology .

Research Applications

- Anticoagulant Development : Due to its ability to inhibit thrombin, this compound is being investigated as a potential anticoagulant agent. Its specificity for thrombin over other proteases suggests it could minimize bleeding risks associated with broader-spectrum anticoagulants .

- Cancer Therapeutics : The inhibition of serine proteases is also relevant in cancer biology, where these enzymes can promote tumor growth and metastasis. Research indicates that this compound may hinder cancer progression by modulating protease activity .

- Inflammation Modulation : Given the role of serine proteases in inflammatory processes, this compound's inhibitory effects may offer therapeutic avenues for treating inflammatory diseases. Studies are ongoing to evaluate its efficacy in models of inflammation .

Study on Thrombin Inhibition

A notable study demonstrated that this compound exhibits potent inhibitory effects against thrombin, with IC50 values indicating significant activity compared to other known inhibitors. The study provided insights into the structure-activity relationship (SAR) of cyclic peptides and their potential modifications for enhanced efficacy .

Comparative Analysis with Other Cyclotheonamides

Research comparing this compound with related compounds (like E2 and E3) revealed that while all share similar structural features, this compound showed superior potency against thrombin specifically, highlighting its potential as a targeted therapeutic agent .

Mecanismo De Acción

La cicloteoanamida A ejerce sus efectos inhibiendo las proteasas de serina como la tripsina y la trombina . El mecanismo implica la unión al sitio activo de la proteasa, evitando que interactúe con sus sustratos naturales. Esta inhibición puede interrumpir varios procesos biológicos que dependen de la actividad de las proteasas, como la coagulación de la sangre .

Comparación Con Compuestos Similares

La cicloteoanamida A es única debido a su potente actividad inhibitoria contra las proteasas de serina y su estructura de péptido cíclico. Los compuestos similares incluyen:

Cicloteoanamida B: Otro péptido cíclico aislado de Theonella, con actividad inhibitoria similar contra las proteasas de serina.

Ciclo (L-Pro-L-Val): Un péptido cíclico con actividad inhibitoria contra bacterias grampositivas.

Ciclo (his-pro): Un péptido cíclico que puede inhibir la acumulación del factor nuclear kappa B (NF-κB).

Actividad Biológica

Cyclotheonamide A is a cyclic peptide derived from the marine sponge Theonella and has garnered attention for its diverse biological activities, particularly its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

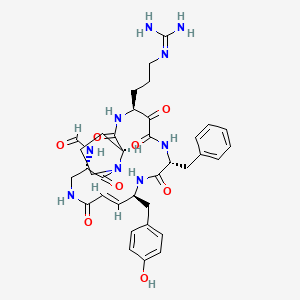

- Chemical Formula : CHNO

- Molecular Weight : 731.798 g/mol

- DrugBank ID : DB04269

This compound's structure contributes to its biological properties, particularly its interaction with serine proteases, which are crucial in various physiological processes.

This compound primarily functions as an inhibitor of serine proteases, specifically targeting the trypsin family. This inhibition plays a significant role in modulating various biochemical pathways, making it a candidate for therapeutic applications in conditions where serine protease activity is dysregulated .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.3 µg/mL |

| Escherichia coli | 6.3 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that this compound could be developed into an antimicrobial agent with broad-spectrum efficacy .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects in various assays:

- Cytotoxicity against Artemia salina : The compound showed significant cytotoxicity with an LD value indicating moderate toxicity levels.

- Comparative Analysis : Its cytotoxicity was compared to standard reference compounds, revealing a promising profile for further development in cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

- Serine Protease Inhibition Study :

Propiedades

Número CAS |

129033-04-1 |

|---|---|

Fórmula molecular |

C36H45N9O8 |

Peso molecular |

731.8 g/mol |

Nombre IUPAC |

N-[(3S,7E,9S,12R,16S,19S)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide |

InChI |

InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12+/t24-,26+,27-,28+,29+/m1/s1 |

Clave InChI |

CDWXSPKJKIUEQF-BIXWYCRZSA-N |

SMILES |

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

SMILES isomérico |

C1C[C@H]2C(=O)N[C@H](C(=O)C(=O)N[C@@H](C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

SMILES canónico |

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

129033-04-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cyclotheonamide A; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.